Clidanac

Overview

Description

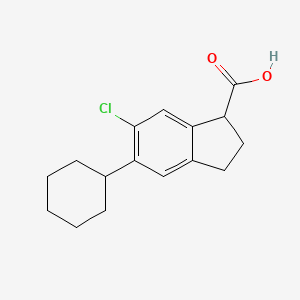

Clidanac is an anti-inflammatory agent developed in Japan for the treatment of rheumatoid arthritis . The drug is a mixture of two isomers, d- and l-, and the d-form is more active than the l-form . The therapeutic effect of Clidanac is mediated by the inhibition of prostaglandin biosynthesis .

Synthesis Analysis

An improved synthesis of substituted indan-1-carboxylic acid compounds, which include Clidanac, has been reported . This synthesis involves the cyclisation of phenyl succinic acid and reduction of the indanon-1-carboxylic acid with triethylsilane in trifluoracetic acid .

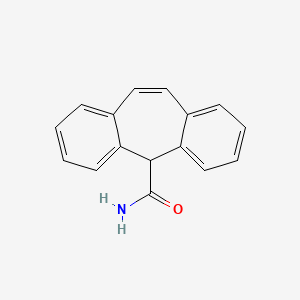

Molecular Structure Analysis

The molecular formula of Clidanac is C16H19ClO2 . It contains a total of 40 bonds, including 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

Clidanac can uncouple the oxidative phosphorylation . There is no difference in the uncoupling potency of the two enantiomorphs .

Physical And Chemical Properties Analysis

Clidanac has a density of 1.2±0.1 g/cm3, a boiling point of 424.4±45.0 °C at 760 mmHg, and a flash point of 210.5±28.7 °C . It has a molar refractivity of 75.3±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 223.9±3.0 cm3 .

Scientific Research Applications

Optical Isomerization and Biological Activity

Optical isomerization of Clidanac (RS‐6‐chloro‐5‐cyclohexyl‐1‐indancarboxylic acid) was evaluated in guinea‐pigs, showing the conversion of R(−)‐Clidanac to the biologically active S(+)‐isomer after oral administration. This process could account for the equivalent in vivo activities of both isomers in this species, highlighting the importance of isomerization in drug activity and metabolism (Tamura, Kuzuna, Kawai, & Kishimoto, 1981).

Uncoupling Activity of Optical Enantiomers

The study on the uncoupling activities of Clidanac and its dechlorinated derivative on oxidative phosphorylation in isolated rat liver mitochondria revealed that Clidanac uncouples oxidative phosphorylation, with no significant difference in the uncoupling potency of the two enantiomorphs. This suggests a potential mechanism through which Clidanac might affect cellular energy metabolism (Kawai, Shiojiri, Fukushima, Nozawa, Hasegawa, Nozaki, Tsurumi, & Fujimura, 1984).

Inhibition of Prostaglandin Biosynthesis

Clidanac and some of its analogues were studied for their ability to inhibit prostaglandin (PG) biosynthesis using various microsomal preparations. Clidanac was among the most potent inhibitors identified, with the (+)‐isomer being significantly more potent than the (−)‐isomer in inhibiting PG synthetase activity. This inhibition could be a key mechanism through which Clidanac exerts its anti-inflammatory effects (Tamura, Kuzuna, & Kawai, 1981).

Mechanism of Action

Safety and Hazards

When handling Clidanac, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRAEJWYWSAQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022834 | |

| Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clidanac | |

CAS RN |

34148-01-1 | |

| Record name | Clidanac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34148-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clidanac [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034148011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLIDANAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6HM01WAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

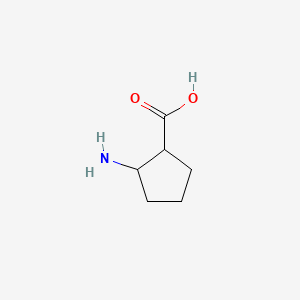

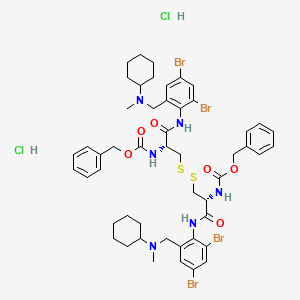

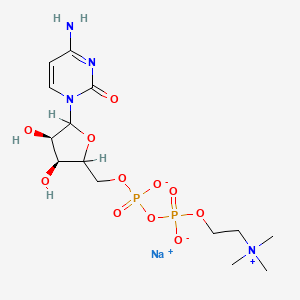

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Clidanac?

A1: Clidanac functions as a potent inhibitor of prostaglandin (PG) biosynthesis. [] It achieves this by targeting the enzyme PG synthetase, effectively hindering the production of prostaglandins, which are key mediators of inflammation. []

Q2: Are there differences in the biological activity between the two enantiomers of Clidanac?

A2: Yes, the (+)‐enantiomer of Clidanac exhibits significantly greater potency in inhibiting PG synthetase activity compared to the (−)‐enantiomer. Studies have shown the (+)‐isomer to be 1000 times more potent. [] Interestingly, in guinea pigs, the less active R(−)‐clidanac can undergo optical isomerization to the biologically active S(+)‐isomer, leading to comparable in vivo activities for both forms in this species. []

Q3: How does the chemical structure of Clidanac influence its inhibitory activity on PG synthetase?

A3: Research suggests that the position of halogen substitution on the 1‐indancarboxylic acid moiety of Clidanac plays a crucial role in its binding to PG synthetase and subsequent inhibition. [] This highlights the significance of specific structural features in dictating the compound's pharmacological activity. For example, replacing the chlorine atom in Clidanac with a hydrogen atom (Dechlorclidanac) significantly reduces its uncoupling activity on oxidative phosphorylation in rat liver mitochondria. []

Q4: Does Clidanac interact with beta-adrenoceptors?

A4: Studies in guinea pig heart homogenates indicate that Clidanac, at a concentration of 1 μM, can decrease the number of beta-adrenoceptors (Bmax) without affecting their binding affinity. [] This suggests a potential interaction with the beta-adrenergic system. Further research demonstrated that pre-treatment with Clidanac in rabbits reduced the blood pressure lowering effect of beta-blockers (propranolol, pindolol, alprenolol), supporting this interaction. []

Q5: Does Clidanac influence the interaction between bilirubin and serum albumin?

A5: Yes, Clidanac has been shown to strongly dissociate bilirubin from its complex with serum albumin. [] This effect was observed in a study utilizing a fluorescence quenching method to evaluate drug interactions with the bilirubin-serum albumin complex. []

Q6: Are there alternative synthetic routes for producing Clidanac?

A6: Yes, a new synthesis method for Clidanac has been developed utilizing cyanophosphates. [] This procedure offers a simpler and more efficient approach compared to previous methods, potentially enabling more cost-effective production of this anti-inflammatory agent. []

Q7: Has Clidanac been investigated for its potential to induce oxidative stress in cells?

A7: While the provided abstracts don't directly address this question, one study explored the effect of Clidanac on mitochondrial respiration, a process closely tied to oxidative phosphorylation and potential sources of cellular stress. [] Clidanac demonstrated an uncoupling effect on oxidative phosphorylation in isolated rat liver mitochondria, suggesting a potential influence on cellular energy metabolism and warranting further investigation into its effects on oxidative stress pathways. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.